(R)-1-(4-Bromo-3-fluorophenyl)but-3-en-1-amine
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Overview
Description
®-1-(4-Bromo-3-fluorophenyl)but-3-en-1-amine is an organic compound that belongs to the class of phenylbutenylamines. This compound features a bromine and fluorine substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-3-fluorophenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and but-3-en-1-ol.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromo-3-fluorophenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the double bond or halogen substituents.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction could produce saturated amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Pharmaceutical Research: Explored for its potential therapeutic properties, including as a precursor to drug candidates.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromo-3-fluorophenyl)but-3-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents can influence its binding affinity and specificity, affecting the pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Bromo-3-chlorophenyl)but-3-en-1-amine: Similar structure but with a chlorine substituent instead of fluorine.
®-1-(4-Bromo-3-methylphenyl)but-3-en-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of both bromine and fluorine substituents in ®-1-(4-Bromo-3-fluorophenyl)but-3-en-1-amine can impart unique chemical properties, such as increased reactivity or specific binding interactions, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H11BrFN |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-3-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11BrFN/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h2,4-6,10H,1,3,13H2/t10-/m1/s1 |
InChI Key |
YBDXBUBAGDHVLC-SNVBAGLBSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC(=C(C=C1)Br)F)N |
Canonical SMILES |
C=CCC(C1=CC(=C(C=C1)Br)F)N |
Origin of Product |
United States |
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